molecular formula C7H7F3N2 B12975017 4-(2,2,2-Trifluoroethyl)pyridin-3-amine

4-(2,2,2-Trifluoroethyl)pyridin-3-amine

Cat. No.: B12975017
M. Wt: 176.14 g/mol
InChI Key: BNAKTGWRTLRRQT-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethyl)pyridin-3-amine is a fluorinated pyridine derivative characterized by a trifluoroethyl substituent at the 4-position of the pyridine ring and an amine group at the 3-position. The trifluoroethyl group (−CH₂CF₃) introduces strong electron-withdrawing effects, enhancing the compound’s metabolic stability and lipophilicity compared to non-fluorinated analogs. This structural motif is common in pharmaceuticals and agrochemicals due to fluorine’s ability to modulate pharmacokinetic properties .

Properties

Molecular Formula

C7H7F3N2

Molecular Weight

176.14 g/mol

IUPAC Name

4-(2,2,2-trifluoroethyl)pyridin-3-amine

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)3-5-1-2-12-4-6(5)11/h1-2,4H,3,11H2

InChI Key

BNAKTGWRTLRRQT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethyl)pyridin-3-amine typically involves the introduction of the trifluoroethyl group to a pyridine ring. One common method is the reaction of 3-aminopyridine with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 4-(2,2,2-Trifluoroethyl)pyridin-3-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethyl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can modify the functional groups on the pyridine ring .

Scientific Research Applications

4-(2,2,2-Trifluoroethyl)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethyl)pyridin-3-amine depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein .

Comparison with Similar Compounds

Comparison with Similar Pyridin-3-amine Derivatives

Table 1: Structural and Functional Comparison of Pyridin-3-amine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features Reference
4-(2,2,2-Trifluoroethyl)pyridin-3-amine −CH₂CF₃ (4), −NH₂ (3) C₇H₇F₃N₂ 182.14 High lipophilicity; electron-withdrawing CF₃ group enhances stability
2-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine −O−C₆H₃(CF₃) (2), −NH₂ (3) C₁₂H₉F₃N₂O 254.21 Phenoxy group increases π-π stacking potential; used in agrochemicals
6-Chloro-N-(oxan-4-yl)pyridin-3-amine −Cl (6), −NH−(oxan-4-yl) (3) C₁₀H₁₄ClN₂O 228.69 Chlorine enhances electrophilicity; oxane improves solubility
2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine −Cl (2), −C≡C−Si(CH₃)₃ (3), −NH₂ (4) C₁₁H₁₆ClN₂Si 259.88 Silyl-protected alkyne enables click chemistry; steric hindrance limits reactivity
N-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide −CF₃ (4), −N(CH₃)₂ (6), −NHAc (phenyl) C₁₇H₁₇F₃N₄O 366.34 Dual trifluoromethyl and dimethylamino groups optimize bioactivity

Key Findings from Structural Comparisons

Electron-Withdrawing vs. Electron-Donating Groups: The trifluoroethyl group in 4-(2,2,2-Trifluoroethyl)pyridin-3-amine significantly lowers the pKa of the amine group compared to methyl or methoxy substituents, enhancing its resistance to metabolic oxidation . In contrast, dimethylamino groups (e.g., in N-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide) increase basicity and hydrogen-bonding capacity, improving target binding in kinase inhibitors .

Lipophilicity and Solubility: The trifluoroethyl group increases logP by ~1.5 units compared to non-fluorinated analogs, favoring blood-brain barrier penetration for CNS-targeted drugs . Chlorine substituents (e.g., 6-Chloro-N-(oxan-4-yl)pyridin-3-amine) balance lipophilicity with moderate aqueous solubility, making them suitable for oral formulations .

Synthetic Challenges: Introducing the trifluoroethyl group requires specialized fluorination techniques, such as radical trifluoromethylation or nucleophilic substitution with CF₃− reagents, which are less atom-economical than chlorination or silylation . Phenoxy-substituted analogs (e.g., 2-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine) are synthesized via Ullmann coupling, but regioselectivity issues may arise .

Biological Activity: While 4-(2,2,2-Trifluoroethyl)pyridin-3-amine’s direct activity is undocumented, analogs with trifluoromethyl groups exhibit IC₅₀ values in the nanomolar range against cancer cell lines and viral proteases .

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